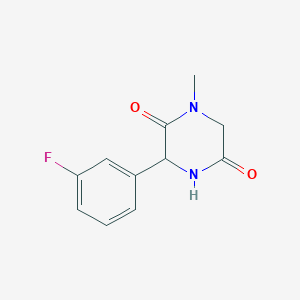

3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione

Description

Properties

IUPAC Name |

3-(3-fluorophenyl)-1-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-14-6-9(15)13-10(11(14)16)7-3-2-4-8(12)5-7/h2-5,10H,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMWSDMTZNKTFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)NC(C1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(3-fluorophenyl)-1-methylpiperazine-2,5-dione typically follows a multi-step organic synthesis route involving:

- Construction of the piperazine-2,5-dione core (diketopiperazine ring),

- Introduction of the 3-fluorophenyl substituent at the 3-position,

- Methylation at the 1-position of the piperazine ring.

The key step is the cyclization of appropriate diamine or amino acid derivatives to form the diketopiperazine ring, followed by functional group modifications to install the fluorophenyl substituent and methyl group.

Preparation Methods and Reaction Conditions

Cyclization of 1,2-Diamine Derivatives

A common approach involves the cyclization of 1,2-diamine derivatives bearing the 3-fluorophenyl substituent. This step can be achieved by:

- Reacting the diamine intermediate with reagents that promote ring closure under mild to moderate heating.

- Use of sulfonium salts or other activating agents under basic conditions to facilitate cyclization.

This method is adapted from the synthesis of related compounds such as 3-(2-fluorophenyl)-1-methylpiperazine-2,5-dione, where the cyclization of 1,2-diamine derivatives is a key step.

One-Pot Cascade Reactions via Ugi Reaction

Recent advances include the use of multicomponent Ugi reactions followed by post-Ugi cyclization to efficiently construct piperazine-2,5-dione frameworks. For example:

- The Ugi four-component reaction (Ugi-4CR) combines an amine, aldehyde, isocyanide, and carboxylic acid to form a linear precursor.

- Subsequent intramolecular cyclization under basic conditions and microwave irradiation yields the diketopiperazine ring.

This method was demonstrated to provide high yields (57–75%) of piperazine-2,5-dione derivatives and is applicable to a broad range of substituted phenyl groups, including fluorinated aromatics.

Claisen–Schmidt Condensation Followed by Michael Addition

Another synthetic route involves the preparation of 1,5-diketones via Claisen–Schmidt condensation of substituted benzaldehydes with appropriate ketones under basic conditions (e.g., KOH in ethanol), followed by Michael addition to form cyclic diketopiperazine derivatives. This method is versatile for aryl-substituted diketones but requires optimization for fluorophenyl substituents.

Optimization of Reaction Parameters

Optimization of reaction conditions is crucial for maximizing yields and purity:

| Parameter | Effect on Yield/Outcome | Typical Conditions |

|---|---|---|

| Base Equivalents | Increasing base (KOH or NaOH) can improve yields but excess may reduce selectivity | 1–2 equivalents KOH or NaOH |

| Temperature | Reflux conditions generally enhance reaction rates and yields | Reflux in ethanol or acetonitrile (~78°C) |

| Solvent | Ethanol, methanol, and acetonitrile are common solvents; solvent choice affects solubility and reaction kinetics | EtOH or MeCN preferred |

| Reaction Time | Longer times increase conversion but may lead to by-products | 3–18 hours depending on method |

| Microwave Irradiation | Accelerates cyclization in post-Ugi reactions, improving yield and reducing time | Microwave, mild base, minutes to hours |

(Table adapted from optimization studies on related diketopiperazine syntheses)

Purification and Characterization

- Purification is typically achieved by silica gel chromatography using ethyl acetate/hexane gradients.

- Drying agents such as anhydrous sodium sulfate are used to remove moisture from organic extracts.

- Purity and structure are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR),

- High-Resolution Mass Spectrometry (HRMS),

- Chiral stationary phase HPLC for enantiomeric purity when relevant.

Representative Reaction Scheme (Conceptual)

-

- 3-fluorophenyl-substituted diamine or amino acid derivative,

- Methylating agent (e.g., methyl iodide),

- Base (e.g., KOH or NaOH),

- Solvent (ethanol or acetonitrile).

Step 1: Cyclization

- Under basic conditions and heating, cyclization forms the piperazine-2,5-dione core.

Step 2: Methylation

- Methylation at the 1-position to yield 1-methyl substituted product.

Step 3: Purification

- Chromatographic purification and drying.

Summary Table of Preparation Methods

Research Findings and Notes

- The cyclization of 1,2-diamine derivatives remains the cornerstone for synthesizing piperazine-2,5-diones with fluorophenyl substituents, including the 3-fluoro isomer, with reaction conditions tailored to the electronic and steric effects of the fluorine substituent.

- The Ugi post-cyclization strategy offers a modern, green chemistry approach with high yields and operational simplicity, suitable for synthesizing diverse substituted piperazine-2,5-diones including fluorinated variants.

- Base strength, solvent polarity, and temperature are critical parameters influencing the cyclization efficiency and product purity.

- Analytical techniques such as NMR and HRMS are essential for confirming the structural integrity and purity of the synthesized compound.

- No direct literature specifically detailing this compound synthesis was found; however, methods for closely related 2-fluoro and other substituted phenyl derivatives provide a reliable foundation for adaptation.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

Key Compounds :

- 3-(3-Chlorophenyl)-1-methylpiperazine-2,5-dione (CAS 1214159-00-8)

- 3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione (hypothetical, for comparison)

The chloro analog’s molecular weight and steric bulk may reduce solubility compared to the fluoro derivative. Fluorine’s electronegativity and smaller size could enhance binding affinity in biological targets .

Benzyl-Substituted Derivatives

Key Compounds :

- 1-(4-Fluorobenzyl)-3-methylpiperazine-2,5-dione (3c)

- 3-Benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione (3m)

| Property | 1-(4-Fluorobenzyl)-3-methylpiperazine-2,5-dione (3c) | 3-Benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione (3m) |

|---|---|---|

| Yield | 71% | 83% |

| Melting Point | 138.6–140.1 °C | 180.2–182.7 °C |

| Purity (LC-MS) | 100% | 98% |

| Key Functional Groups | 4-Fluorobenzyl, methyl | 4-Fluorobenzyl, benzyl |

| IR Peaks | 3234 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O) | 3234 cm⁻¹ (N-H), 1651 cm⁻¹ (C=O) |

Both compounds exhibit high purity, suggesting efficient synthetic routes (e.g., enantioselective alkylation) .

Indole-Containing Derivatives

Key Compounds :

- 3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione

- (R)-3-((2-(Benzo[d][1,3]dioxol-5-carbonyl)-1H-indol-3-yl)methyl)-1-methylpiperazine-2,5-dione

| Property | 3-[(1H-Indol-3-yl)methyl]-6-benzyl-1-methylpiperazine-2,5-dione | (R)-Enantiomer with Benzodioxol Substituent |

|---|---|---|

| Biological Activity | Herbicidal (EC₅₀: 185.49 mg/L for root inhibition) | PDE-5 inhibition (erectile dysfunction) |

| Key Substituents | Indol-3-yl, benzyl | Indol-3-yl, benzodioxol-carbonyl |

| Synthesis Yield | 72% (from intermediate 4i) | Not explicitly reported |

| Application | Agrochemicals | Pharmaceuticals |

The indole moiety contributes to π-π stacking interactions in biological targets, while the benzodioxol group enhances selectivity for phosphodiesterase enzymes .

Arylidene and Conjugated Derivatives

Key Compounds :

- 3-(4-Dimethylaminobenzylidene)-6-(4-nitrobenzylidene)piperazine-2,5-dione

- (3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-methylpiperazine-2,5-dione

| Property | 3-(4-Dimethylaminobenzylidene)-6-(4-nitrobenzylidene) Derivative | 4-Methoxyarylidene Derivative |

|---|---|---|

| Conjugation Effects | Extended π-system for UV/Vis activity | Methoxy group enhances solubility |

| Synthetic Method | Condensation with malononitrile | Acetylation and arylidene formation |

| Potential Use | Photodynamic therapy materials | Not explicitly reported |

Conjugated systems enable applications in materials science, while electron-donating groups (e.g., methoxy) improve solubility .

Biological Activity

3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique piperazine structure and potential biological activities. This compound features a piperazine ring with a methyl group at the 1-position and a 3-fluorophenyl group at the 3-position, along with two carbonyl groups at the 2 and 5 positions, classifying it as a diketopiperazine derivative. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN2O2. The presence of fluorine in the aromatic ring is believed to influence its pharmacological properties significantly. The compound's structural features can be summarized in the following table:

| Property | Details |

|---|---|

| Molecular Formula | C11H12FN2O2 |

| Molecular Weight | 220.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Compounds with piperazine scaffolds have shown promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant growth inhibition. A study reported that related piperazine derivatives exhibited IC50 values ranging from 6 μM to over 20 μM against different cancer types .

- Neuropharmacological Effects : The binding affinity of this compound to serotonin and dopamine receptors suggests potential psychotropic effects. Interaction studies indicate that it may modulate serotonin receptor subtypes critical for mood regulation.

- Antimicrobial Properties : Similar piperazine derivatives have been evaluated for their antibacterial and antifungal activities. Compounds in this class have shown effectiveness against pathogens like E. coli and S. aureus, indicating their potential as antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:

- Serotonin Receptors : Binding studies suggest that this compound may act as a partial agonist or antagonist at certain serotonin receptor subtypes, influencing neurotransmitter systems related to mood and anxiety.

- Dopamine Receptors : Similar compounds have demonstrated activity at dopamine receptors, implicating their role in neuropharmacology and potential treatment for disorders such as schizophrenia or depression.

- Ion Channels : Investigations into ion channel modulation reveal that these compounds may affect neuronal excitability and neurotransmission, contributing to their psychotropic effects.

Case Studies

Several studies illustrate the biological activity of related compounds:

- Anticancer Evaluation : A study conducted by the National Cancer Institute assessed various piperazine derivatives against a panel of cancer cell lines. Notably, one derivative exhibited an average cell growth inhibition rate (GI50) of approximately 15 μM across multiple lines .

- Neuropharmacological Assessment : Research indicated that modifications to the piperazine structure could enhance selectivity for serotonin receptors, potentially leading to new treatments for mood disorders .

- Antimicrobial Testing : In vitro evaluations demonstrated that certain piperazine derivatives showed effective inhibition against both gram-positive and gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-1-methylpiperazine-2,5-dione, and how can purity be validated?

- Methodology : Use a two-step approach: (1) Introduce the 3-fluorophenyl group via nucleophilic substitution or Suzuki coupling to a piperazine-2,5-dione scaffold. (2) Methylate the nitrogen using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

- Validation : Confirm purity via LC-MS (e.g., 254 nm detection for >98% purity) and HRMS for molecular weight verification. Monitor reaction progress with TLC (Rf ~0.2 in CH₂Cl₂/MeOH 20:1) . For structural confirmation, use ¹H/¹³C NMR to resolve substituent positions and ATR-IR to identify carbonyl (C=O ~1700 cm⁻¹) and aromatic C-F (~1220 cm⁻¹) stretches .

Q. How can computational modeling aid in predicting the reactivity of this compound?

- Methodology : Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states. Tools like COMSOL Multiphysics can simulate reaction kinetics under varying conditions (temperature, solvent polarity). Validate predictions with experimental data (e.g., NMR monitoring of intermediate stability) .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Follow OSHA HCS standards: Use PPE (gloves, goggles), avoid inhalation (risk of acute oral toxicity Category 3), and store in a dry, inert atmosphere. In case of skin contact, wash immediately with soap/water. Refer to SDS data for acute toxicity (LD₅₀) and disposal guidelines .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation or employ asymmetric catalysis (e.g., Ru-BINAP complexes). For resolution, apply CSP-HPLC with a Chiralpak AD-H column (hexane:IPA 90:10, flow rate 1 mL/min). Monitor enantiomeric excess (ee) via optical rotation (e.g., α = ±9.6° in MeOH) .

Q. How should contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved?

- Troubleshooting :

- Case 1 : Unexpected coupling in ¹H NMR. Check for dynamic effects (e.g., restricted rotation of the 3-fluorophenyl group) via variable-temperature NMR.

- Case 2 : Discrepancies in carbonyl IR peaks. Compare computed vibrational spectra (Gaussian 16) with experimental data to identify solvent effects or polymorphism .

Q. What in silico strategies optimize this compound’s pharmacokinetic properties for therapeutic research?

- Approach : Use ADMET predictors (e.g., SwissADME) to assess logP (~2.5), solubility (ESOL LogS ~-3.2), and BBB permeability. Screen for CYP inhibition (e.g., CYP2D6 IC₅₀ via molecular docking with AutoDock Vina). Prioritize derivatives with low P-gp substrate likelihood (<0.6) .

Q. How can factorial design improve reaction yield optimization?

- Experimental Design : Apply a 2³ factorial design varying temperature (25–60°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol%). Analyze interactions using ANOVA to identify critical factors. For example, higher temperatures may favor fluorophenyl group incorporation but reduce enantioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.